molecular formula C26H29N3O5 B11407695 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11407695
M. Wt: 463.5 g/mol
InChI Key: UCDLUXVATXVJSM-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and an oxadiazole ring, which is often used in medicinal chemistry for its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide typically involves multiple stepsThe final step involves the coupling of the two moieties under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the reduction of oxidative stress or the inhibition of microbial growth .

Properties

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H29N3O5/c1-5-12-31-21-11-9-18(15-22(21)32-13-6-2)23-25(29-34-28-23)27-26(30)24-16(4)19-14-17(7-3)8-10-20(19)33-24/h8-11,14-15H,5-7,12-13H2,1-4H3,(H,27,29,30)

InChI Key

UCDLUXVATXVJSM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)CC)C)OCCC

Origin of Product

United States

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